molecular formula C9H15NOS B8588426 2-Ethyl-4-(1-methylethyl)thiazole-5-methanol

2-Ethyl-4-(1-methylethyl)thiazole-5-methanol

Cat. No. B8588426
M. Wt: 185.29 g/mol
InChI Key: AJBSHCALQMLUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-(1-methylethyl)thiazole-5-methanol is a useful research compound. Its molecular formula is C9H15NOS and its molecular weight is 185.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-4-(1-methylethyl)thiazole-5-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-(1-methylethyl)thiazole-5-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Ethyl-4-(1-methylethyl)thiazole-5-methanol

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

(2-ethyl-4-propan-2-yl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C9H15NOS/c1-4-8-10-9(6(2)3)7(5-11)12-8/h6,11H,4-5H2,1-3H3

InChI Key

AJBSHCALQMLUSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)CO)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisobutylaluminum hydride (1M in toluene; 15 mL, 15 mmol) was added dropwise to a solution of 2-ethyl-4-(1-methylethyl)thiazole-5-carboxylic acid ethyl ester (Example 7; 1.7 g, 7.5 mmol) in toluene (20 mL) at −78° C. The solution was stirred in a dry ice-acetone bath overnight and as the dry ice dissipated the reaction temperature rose to −10° C.. Examination of the reaction by TLC showed a mixture of starting material and product. After the reaction was again cooled to −78° C., a second portion of diisobutylaluminum hydride (1M in toluene; 15 mL, 15 mmol) was added with stirring and the cooled reaction was allowed to proceed overnight. As before, the reaction temperature rose slowly from −78° C. to −10° C. The reaction temperature was re-adjusted to −50° C., then methanol was added dropwise and the mixture was stirred for 30 min. The resulting gel was filtered through Celite® and the filter cake was washed with ethyl acetate. Evaporation of the combined filtrates in vacuo yielded 1.5 g of 2-ethyl-4-(1-methylethyl)thiazole-5-methanol (108% of theory). This material was used without further purification in a subsequent reaction.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
2-ethyl-4-(1-methylethyl)thiazole-5-carboxylic acid ethyl ester
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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